2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid is a synthetic organic compound characterized by its azetidine ring structure, which is substituted with a tert-butoxycarbonyl group and a 4-fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid typically involves the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino alcohol. This step often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), under anhydrous conditions to promote cyclization.
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Introduction of the tert-Butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced to the azetidine ring via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N). This step is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
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Addition of the 4-Fluorophenyl Group: : The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable 4-fluorophenyl halide (e.g., 4-fluorobenzyl chloride) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring or the phenyl ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
Industrial Applications: The compound’s derivatives may be used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid depends on its specific application and target. In medicinal chemistry, it may act by:
Inhibition of Enzymes: The compound or its derivatives may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and modulating physiological responses.
Pathway Interference: The compound can interfere with biochemical pathways, affecting processes such as inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid: Similar structure but with a phenyl group instead of a 4-fluorophenyl group.
2-{1-[(tert-butoxy)carbonyl]-3-(4-chlorophenyl)azetidin-3-yl}acetic acid: Contains a 4-chlorophenyl group instead of a 4-fluorophenyl group.
2-{1-[(tert-butoxy)carbonyl]-3-(4-methylphenyl)azetidin-3-yl}acetic acid: Features a 4-methylphenyl group instead of a 4-fluorophenyl group.
Uniqueness
The presence of the 4-fluorophenyl group in 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
1823780-74-0 |
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Molecular Formula |
C16H20FNO4 |
Molecular Weight |
309.3 |
Purity |
95 |
Origin of Product |
United States |
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